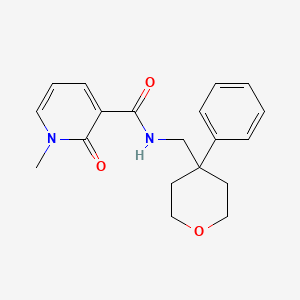

1-methyl-2-oxo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-2-oxo-N-[(4-phenyloxan-4-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-21-11-5-8-16(18(21)23)17(22)20-14-19(9-12-24-13-10-19)15-6-3-2-4-7-15/h2-8,11H,9-10,12-14H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABQQNALYLGTER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydropyran ring One common approach is to react a phenyl-substituted aldehyde with ethylene glycol in the presence of an acid catalyst to form the tetrahydropyran ring

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.

Reduction: : The compound can be reduced to form the corresponding amine.

Substitution: : The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Electrophilic substitution reactions may require strong acids or Lewis acids as catalysts.

Major Products Formed

Oxidation: : Pyridine-N-oxide derivatives.

Reduction: : Corresponding amine derivatives.

Substitution: : Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a ligand for biological receptors or enzymes.

Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

Industry: : Its unique structure may find use in materials science or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : DM-20’s trifluoromethylbenzyl group may confer metabolic stability over methoxy or methyl groups in D-11 or AZ257 .

- Stereochemical Complexity : The tetrahydropyran ring introduces stereochemical diversity absent in compounds like 13 or D-11, possibly influencing target selectivity .

Structure-Activity Relationship (SAR) Trends

- Aryl Substitutions : Aryl groups like 4-fluorobenzyl (compound 13) or 4-trifluoromethylbenzyl (DM-20) are associated with improved receptor binding due to hydrophobic interactions, while smaller groups (e.g., methyl in D-11) may reduce steric hindrance .

- Heterocyclic Moieties : The tetrahydropyran ring in the target compound offers conformational rigidity, contrasting with the flexible cycloheptyl group in compound 13, which could affect pharmacokinetic profiles .

- Thioether vs. Ether Linkages : AZ257’s thioether group may enhance oxidative stability compared to ether-linked analogs, though this remains speculative without direct data .

Biological Activity

1-Methyl-2-oxo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide, a compound with a complex structure, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C19H21N5O3 |

| Molecular Weight | 367.4 g/mol |

| CAS Number | 2034559-76-5 |

Research indicates that the biological activity of 1-methyl-2-oxo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide may involve several mechanisms:

- Anaphylatoxin Receptor Antagonism : The compound has shown potential as an antagonist for anaphylatoxin receptors, which could be beneficial in managing allergic reactions.

- CYP2H Substrate Interaction : It acts as a substrate for cytochrome P450 enzymes, particularly CYP2H, indicating its role in metabolic processes.

- Platelet Aggregation Inhibition : Studies suggest that this compound may inhibit platelet aggregation, which can have implications for cardiovascular health.

- Kidney Function Stimulation : There is evidence supporting its role in enhancing kidney function, potentially aiding in renal therapies.

Pharmacological Activities

The compound's pharmacological profile includes various activities that are significant in drug development:

- Antiallergic Properties : Its ability to inhibit anaphylaxis suggests potential use in treating allergic diseases.

- Antimicrobial Effects : Preliminary studies indicate some antimicrobial activity, warranting further exploration in infectious disease contexts.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives related to 1-methyl-2-oxo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide. Key findings include:

- In Vivo Studies : Research published in various pharmacological journals has demonstrated that derivatives exhibit significant anti-inflammatory and analgesic effects when tested in animal models.

- In Vitro Assays : Cell-based assays indicate that the compound can modulate cellular pathways associated with inflammation and immune response.

Q & A

Q. How can the synthesis of 1-methyl-2-oxo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide be optimized for high yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step protocols with strict control of reaction parameters. Key steps include:

- Use of Lewis acid catalysts (e.g., ZnCl₂) to accelerate cyclization of the dihydropyridine core .

- Solvent selection (e.g., ethanol or DMSO) to stabilize intermediates and minimize side reactions .

- Temperature control (60–80°C) to balance reaction rate and product stability .

- Post-synthesis purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) and validated via ¹H/¹³C NMR .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Structural validation requires:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the methyl group (δ 1.2–1.5 ppm), pyran oxygen (δ 3.5–4.0 ppm), and carboxamide protons (δ 6.8–7.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray crystallography (if crystalline): Resolve stereochemistry of the tetrahydropyran and dihydropyridine moieties .

Q. How do substituents on the phenyl and tetrahydropyran groups influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve:

- Synthesizing analogs with electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to enhance receptor binding .

- Modifying the tetrahydropyran’s substituents (e.g., methyl vs. ethyl) to alter lipophilicity and metabolic stability .

- Testing activity via enzyme inhibition assays (e.g., IC₅₀ values) and comparing results to structural analogs .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo efficacy data for this compound be resolved?

- Methodological Answer : Contradictions often arise from metabolic instability or poor bioavailability . Strategies include:

Q. What strategies are effective in isolating and characterizing stereoisomers of this compound?

- Methodological Answer : Stereochemical resolution requires:

- Chiral chromatography (e.g., CHIRALPAK® columns) with mobile phases optimized for polar interactions .

- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers via distinct IR absorption patterns .

- Crystallization screens : Use solvent mixtures (e.g., hexane/ethyl acetate) to isolate stable polymorphs .

Q. What computational methods predict target binding modes and off-target risks?

- Methodological Answer : Computational workflows include:

- Molecular docking (AutoDock Vina) to map interactions with kinase active sites (e.g., ATP-binding pockets) .

- Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories using AMBER .

- Off-target profiling : Screen against databases like ChEMBL using similarity ensemble approach (SEA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.